molecular formula C17H17NO5S B2735517 Ethyl 2-(2-benzoylbenzenesulfonamido)acetate CAS No. 1923126-93-5

Ethyl 2-(2-benzoylbenzenesulfonamido)acetate

Cat. No.: B2735517
CAS No.: 1923126-93-5
M. Wt: 347.39
InChI Key: JHDBZYRGTHBOEY-UHFFFAOYSA-N
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Description

Ethyl 2-(2-benzoylbenzenesulfonamido)acetate is an organic compound with the molecular formula C17H17NO5S It is a sulfonamide derivative, characterized by the presence of a benzoyl group attached to a benzenesulfonamido moiety, which is further linked to an ethyl acetate group

Preparation Methods

The synthesis of Ethyl 2-(2-benzoylbenzenesulfonamido)acetate typically involves the reaction of 2-benzoylbenzenesulfonyl chloride with ethyl glycinate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Ethyl 2-(2-benzoylbenzenesulfonamido)acetate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-(2-benzoylbenzenesulfonamido)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s sulfonamide moiety makes it a potential candidate for studying enzyme inhibition, as sulfonamides are known to inhibit certain enzymes by mimicking the structure of natural substrates.

    Medicine: Research into its potential as a drug candidate for treating various diseases is ongoing, particularly due to its structural similarity to other bioactive sulfonamides.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-benzoylbenzenesulfonamido)acetate is not fully understood, but it is believed to involve the inhibition of enzymes that interact with the sulfonamide group. The compound may bind to the active site of these enzymes, preventing the natural substrate from binding and thereby inhibiting the enzyme’s activity. This mechanism is similar to that of other sulfonamide-based drugs, which are known to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthase .

Comparison with Similar Compounds

Ethyl 2-(2-benzoylbenzenesulfonamido)acetate can be compared to other sulfonamide derivatives, such as:

    Sulfanilamide: A simple sulfonamide used as an antibacterial agent.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim to treat bacterial infections.

    Sulfasalazine: A sulfonamide used to treat inflammatory bowel disease and rheumatoid arthritis.

What sets this compound apart is its unique structure, which includes both a benzoyl group and an ethyl acetate moiety. This combination of functional groups may confer unique properties and reactivity, making it a valuable compound for further research and development .

Properties

IUPAC Name

ethyl 2-[(2-benzoylphenyl)sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c1-2-23-16(19)12-18-24(21,22)15-11-7-6-10-14(15)17(20)13-8-4-3-5-9-13/h3-11,18H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDBZYRGTHBOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNS(=O)(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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